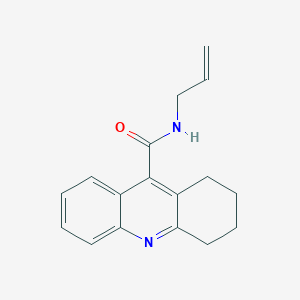

N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

Description

N-Allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is a tetrahydroacridine derivative characterized by an allyl group (-CH₂CHCH₂) attached to the nitrogen atom of the tetrahydroacridine core and a carboxamide group at the 9-position.

Properties

CAS No. |

345208-39-1 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

N-prop-2-enyl-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C17H18N2O/c1-2-11-18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h2-3,5,7,9H,1,4,6,8,10-11H2,(H,18,20) |

InChI Key |

SIZZIFZNPOQJSV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Friedländer Cyclization

A modified Friedländer reaction between 2-aminobenzaldehyde derivatives and cyclohexanone under acidic conditions yields 1,2,3,4-tetrahydroacridine. For example:

Hydrogenation of Acridine

Catalytic hydrogenation of acridine using Pd/C or Raney Ni under H₂ pressure (1–3 atm) in methanol or ethanol provides the tetrahydro derivative.

-

Conditions : Acridine (1.0 eq), 10% Pd/C (0.1 eq), H₂ (2 atm), ethanol, 25°C, 6 h.

-

Limitation : Requires strict control over reaction time to avoid over-hydrogenation.

Introduction of the Allyl Group

N-Alkylation of the tetrahydroacridine nitrogen is achieved via nucleophilic substitution or transition metal-catalyzed coupling:

Nucleophilic Alkylation with Allyl Bromide

Palladium-Catalyzed Allylation

Buchwald-Hartwig coupling using Pd(OAc)₂/XPhos enables regioselective allylation:

-

Conditions : Tetrahydroacridine (1.0 eq), allyl acetate (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃ (2.0 eq), dioxane, 100°C, 12 h.

-

Advantage : Higher selectivity and fewer side reactions compared to classical alkylation.

Carboxamide Formation

The carboxamide group is introduced via coupling reactions or hydrolysis of nitriles:

Carboxylic Acid to Carboxamide Conversion

Direct Amination of Nitriles

-

Procedure : 9-Cyano-tetrahydroacridine (1.0 eq) is hydrolyzed to the amide using H₂O₂ and NaOH in DMSO, followed by allylation.

-

Drawback : Lower efficiency due to intermediate hydrolysis steps.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Route A: Sequential Alkylation-Coupling

Route B: One-Pot Tandem Synthesis

-

Conditions : Simultaneous N-allylation and carboxamide formation using Pd(OAc)₂/XPhos and in situ generated allylamine.

Analytical Data and Characterization

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 128–130°C | DSC |

| XRPD Peaks (2θ) | 10.4°, 13.3°, 24.3° | X-ray diffraction |

| HPLC Retention Time | 8.2 min (C18, 90:10 H₂O/MeCN) | UV detection (232 nm) |

| MS (ESI+) | m/z 267.3 [M+H]⁺ | LC-MS |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid.

Reduction: Formation of reduced derivatives such as N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes . This intercalation can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their synthesis methods, pharmacological activities, and applications:

*TMB = Trimethylbicyclo; †THA = Tetrahydroacridine; ‡Estimated from synthesis details in .

Pharmacological Activity

- Anti-Parasitic Activity : N-Allyl derivatives exhibit preliminary anti-Leishmaniasis activity with IC₅₀ values of ~100 µM, positioning them as promising leads for antiparasitic drug development .

- Corrosion Inhibition : Dimeric tetrahydroacridines (4a, 4b) demonstrate voltammetric stability and corrosion inhibition properties, expanding their utility beyond pharmaceuticals .

Physicochemical Properties

- Solubility : The "like dissolves like" principle () suggests that N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide may exhibit moderate solubility in polar aprotic solvents due to its carboxamide group.

- Molecular Weight : Analogues range from 282.38 g/mol (N,N-diethyl derivative, ) to 344.41 g/mol (N-acetylphenyl derivative, ), influencing bioavailability and pharmacokinetics.

Key Research Findings and Gaps

- Efficacy vs. Toxicity : While N-allyl derivatives show anti-Leishmaniasis activity, their toxicity profiles remain unstudied. Tacrine-based compounds (e.g., ) often face hepatotoxicity challenges, suggesting a need for structural optimization .

- Structural Diversity : Dimeric tetrahydroacridines () offer enhanced π-conjugation, improving electrochemical stability but complicating synthesis .

- Commercial Availability : N,N-Diethyl-1,2,3,4-THA-9-carboxamide (CAS 7101-57-7) is cataloged as a pharmaceutical intermediate but lacks detailed pharmacological data .

Biological Activity

N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the modification of acridine derivatives. The compound can be synthesized through various methods including:

- Cyclization Reactions : Utilizing precursors that contain both amine and carboxylic acid functionalities.

- Allylation : The introduction of the allyl group is crucial for enhancing biological activity.

Anticancer Properties

Research indicates that N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate its potential as an antimicrobial agent.

The biological activities of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

- Modulation of Gene Expression : It influences the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

A notable case study involved the evaluation of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide in a preclinical model for breast cancer. The study reported a significant reduction in tumor size and weight compared to control groups after treatment with the compound over a period of four weeks.

Q & A

Q. What are the optimal synthetic conditions for preparing N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide and its analogs?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds. For example, Suzuki-Miyaura cross-coupling with boronic ester intermediates (e.g., 1-methylpyrazole-4-boronic ester) in dioxane/water mixtures under palladium catalysis is effective for introducing substituents . Purification often employs column chromatography, and yields can be optimized by adjusting reaction times (e.g., 12–24 hours at 80–100°C) .

Q. Key Reagents and Conditions :

Q. How is N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide structurally characterized?

- Methodological Answer : Structural confirmation relies on a triad of spectroscopic techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing allyl groups (δ ~5–6 ppm for vinyl protons) and tetrahydroacridine core signals.

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

For analogs with halogen substituents (e.g., 6-chloro derivatives), additional elemental analysis (C, H, N) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of acridinecarboxamide derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent position, allyl vs. benzyl groups) or assay conditions. A systematic approach includes:

Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., 6-chloro vs. 6-fluoro) and test under standardized in vitro assays (e.g., cholinesterase inhibition) .

Bioactivity Profiling : Use orthogonal assays (e.g., NMDA receptor binding vs. acetylcholinesterase inhibition) to identify off-target effects .

Data Normalization : Account for differences in cell lines, enzyme sources, or buffer conditions when comparing studies .

Example: N-Benzyl analogs show stronger cholinesterase inhibition than N-allyl derivatives, likely due to enhanced hydrophobic interactions .

Q. What electrochemical properties influence the bioactivity of tetrahydroacridine derivatives?

- Methodological Answer : Cyclic voltammetry (CV) reveals redox behavior critical for pro-drug activation or antioxidant activity. Key parameters include:

- Redox Potentials : Tetrahydroacridines exhibit oxidation peaks near +0.8–1.2 V (vs. Ag/AgCl), correlating with electron-donating substituents (e.g., methoxy groups) .

- Stability Studies : Electrochemical degradation products (e.g., quinone derivatives) can be monitored via UV-Vis spectroscopy .

Application : Derivatives with lower oxidation potentials may enhance radical-scavenging activity in neurodegenerative models .

Q. What computational approaches predict target interactions for acridinecarboxamide derivatives?

- Methodological Answer :

- Molecular Docking : Models binding poses with targets like acetylcholinesterase (e.g., PDB ID 4EY7). Focus on π-π stacking between the acridine core and aromatic residues (e.g., Trp286) .

- QSAR Modeling : Uses descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity .

- MD Simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .

Example: N-Allyl derivatives show reduced steric hindrance compared to bulkier N-benzyl groups, improving fit into enzymatic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.